molecular formula C10H7F2NOS B2717987 2-(2,6-Difluorophenyl)-5-methyl-1,3-thiazol-4-ol CAS No. 271772-57-7

2-(2,6-Difluorophenyl)-5-methyl-1,3-thiazol-4-ol

Cat. No.: B2717987
CAS No.: 271772-57-7
M. Wt: 227.23
InChI Key: RPAWPXDEUHKBER-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)-5-methyl-1,3-thiazol-4-ol is a chemical compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of fluorine atoms in the phenyl ring enhances the compound’s chemical stability and reactivity, making it a valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenyl)-5-methyl-1,3-thiazol-4-ol typically involves the reaction of 2,6-difluoroaniline with appropriate thioamide precursors under controlled conditions. One common method involves the cyclization of 2,6-difluoroaniline with a thioamide in the presence of a base, such as sodium hydroxide, to form the thiazole ring. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which is crucial for optimizing the synthesis process and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)-5-methyl-1,3-thiazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield thiazolidines.

    Substitution: The fluorine atoms in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether under inert atmosphere.

    Substitution: Nucleophiles like amines or thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile, often with the aid of a catalyst or base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

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Properties

IUPAC Name

2-(2,6-difluorophenyl)-5-methyl-1,3-thiazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NOS/c1-5-9(14)13-10(15-5)8-6(11)3-2-4-7(8)12/h2-4,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAWPXDEUHKBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=C(C=CC=C2F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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